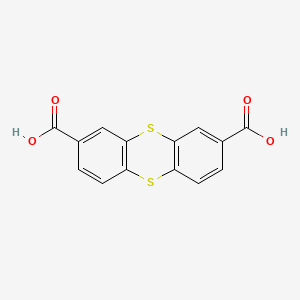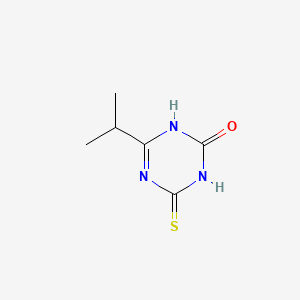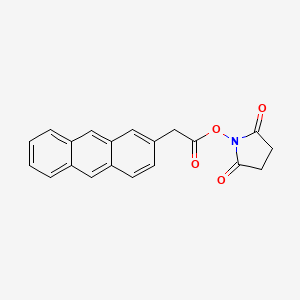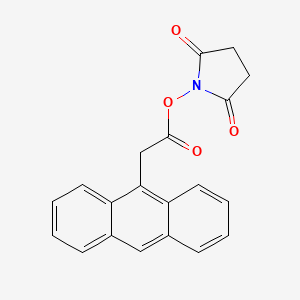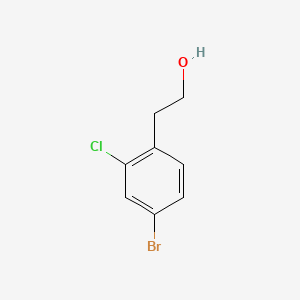
2-(4-Bromo-2-chlorophenyl)ethanol
Overview
Description
2-(4-Bromo-2-chlorophenyl)ethanol is a chemical compound used for pharmaceutical testing . It is a biologically inactive metabolite of profenofos, an organophosphorus pesticide .
Molecular Structure Analysis
The molecular structure of 2-(4-Bromo-2-chlorophenyl)ethanol is represented by the linear formula C8H8BrClO . The InChI code is 1S/C8H8BrClO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 .Physical And Chemical Properties Analysis
2-(4-Bromo-2-chlorophenyl)ethanol has a molecular weight of 235.51 . It is a solid or liquid at room temperature and should be stored in a dry, sealed environment .Scientific Research Applications
Pharmacology
In pharmacology, 2-(4-Bromo-2-chlorophenyl)ethanol is explored for its potential as a precursor in the synthesis of various pharmacologically active compounds. Its structure is amenable to modifications that can lead to the development of new therapeutic agents with antiviral, anti-inflammatory, and anticancer properties .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. It can be used to introduce bromo-chlorophenyl motifs into larger molecules, which is particularly useful in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 2-(4-Bromo-2-chlorophenyl)ethanol is utilized in the design and synthesis of drug candidates. Its incorporation into drug molecules can enhance binding affinity to biological targets, potentially leading to more effective medications .
Analytical Chemistry
Analytical chemists use 2-(4-Bromo-2-chlorophenyl)ethanol as a standard or reference compound when calibrating instruments like GC-MS or HPLC, aiding in the identification and quantification of similar compounds in various samples .
Biochemistry Research
In biochemistry research, this compound may be used as a building block for the synthesis of biochemical probes or as a moiety in biomarkers for detecting or tracking biological processes .
Environmental Science
2-(4-Bromo-2-chlorophenyl)ethanol: could be studied for its environmental impact, particularly its behavior in water and soil, its biodegradability, and potential as a metabolite of environmental pollutants .
Material Science
Material scientists might investigate the use of 2-(4-Bromo-2-chlorophenyl)ethanol in the development of new materials, such as polymers or coatings, where its halogenated phenyl ring could impart specific chemical properties .
Chemical Engineering
In chemical engineering, this compound can be a subject of process optimization studies, looking at the most efficient ways to synthesize it on an industrial scale, including reaction conditions, catalysts, and purification methods .
Safety and Hazards
The safety information for 2-(4-Bromo-2-chlorophenyl)ethanol indicates that it may be harmful if swallowed (H302). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Future Directions
While specific future directions for 2-(4-Bromo-2-chlorophenyl)ethanol are not mentioned in the available literature, similar compounds have been synthesized and tested for antitubercular activity . This suggests potential future research directions in the field of medicinal chemistry.
Relevant Papers The relevant papers retrieved provide information on the synthesis and pharmacological activities of similar compounds . They highlight the diverse applications of these compounds in areas such as technology, medicine, and agriculture .
Mechanism of Action
Mode of Action
It is known that the compound’s bromine and chlorine atoms could potentially interact with biological targets, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Bromo-2-chlorophenyl)ethanol . These factors could include pH, temperature, and the presence of other molecules in the environment.
properties
IUPAC Name |
2-(4-bromo-2-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUUNSIHRYKSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728108 | |
| Record name | 2-(4-Bromo-2-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-chlorophenyl)ethanol | |
CAS RN |
916516-90-0 | |
| Record name | 2-(4-Bromo-2-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


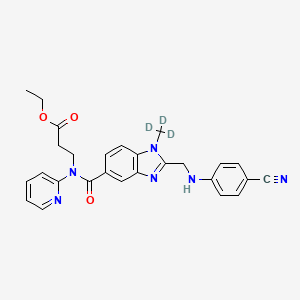
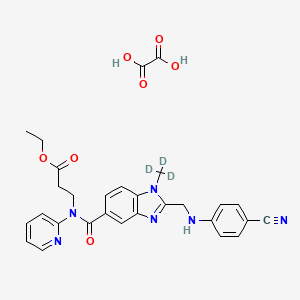
![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B585655.png)

